![molecular formula C17H27N3O3 B4819895 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4819895.png)
2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide
Overview
Description
2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAPA is a selective sigma-1 receptor agonist, which means that it can modulate the activity of this receptor in the body. Sigma-1 receptors are present in various tissues and organs, including the brain, and are involved in many cellular processes, including cell survival, proliferation, and differentiation.
Mechanism of Action
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is not fully understood, but it is believed to act as a selective sigma-1 receptor agonist. Sigma-1 receptors are present in various tissues and organs, including the brain, and are involved in many cellular processes, including cell survival, proliferation, and differentiation. By modulating the activity of these receptors, 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide may be able to affect various cellular processes and signaling pathways in the body.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to have various biochemical and physiological effects in the body. One of the main effects is its ability to modulate the activity of sigma-1 receptors, which can affect various cellular processes and signaling pathways. 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has also been shown to have neuroprotective effects and can help to prevent or slow down the progression of neurodegenerative diseases. In addition, 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide may have anti-inflammatory and anti-oxidant effects, which can help to reduce inflammation and oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide for lab experiments is its ability to selectively modulate the activity of sigma-1 receptors. This can help researchers to study the role of these receptors in various cellular processes and signaling pathways. However, one of the main limitations of 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide. One area of research could be to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential anti-inflammatory and anti-oxidant effects and its potential applications in the treatment of other diseases, such as cancer and cardiovascular disease. Finally, researchers could also investigate the potential use of 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide as a tool for studying the role of sigma-1 receptors in various cellular processes and signaling pathways.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to have neuroprotective effects and can modulate the activity of various signaling pathways in the brain, which may help to prevent or slow down the progression of these diseases.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-19-10-12-20(13-11-19)9-3-8-18-17(21)14-23-16-6-4-15(22-2)5-7-16/h4-7H,3,8-14H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBXXMOZQYJTRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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